molecular formula C21H24Cl2N6O B2476559 N2-(4-chlorophenyl)-N4-(4-ethoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179406-41-7

N2-(4-chlorophenyl)-N4-(4-ethoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2476559
CAS No.: 1179406-41-7
M. Wt: 447.36
InChI Key: YUTNBHKKORTJPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-(4-Chlorophenyl)-N4-(4-ethoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic 1,3,5-triazine derivative featuring a triazine core substituted with a pyrrolidinyl group at position 6, a 4-chlorophenylamine at position 2 (N2), and a 4-ethoxyphenylamine at position 4 (N4), with a hydrochloride counterion. The 4-chlorophenyl group contributes electron-withdrawing properties, while the 4-ethoxyphenyl group provides electron-donating effects, creating a balanced electronic profile that may enhance binding to biological targets .

Properties

IUPAC Name

2-N-(4-chlorophenyl)-4-N-(4-ethoxyphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN6O.ClH/c1-2-29-18-11-9-17(10-12-18)24-20-25-19(23-16-7-5-15(22)6-8-16)26-21(27-20)28-13-3-4-14-28;/h5-12H,2-4,13-14H2,1H3,(H2,23,24,25,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTNBHKKORTJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC=C(C=C4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N2-(4-chlorophenyl)-N4-(4-ethoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound belonging to the class of triazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H25ClN6O2
  • Molecular Weight : 428.9 g/mol
  • CAS Number : 1215842-82-2

Structural Characteristics

The compound features a triazine ring substituted with a chlorophenyl group, an ethoxyphenyl group, and a pyrrolidinyl moiety. This unique structure is believed to contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an antiproliferative agent against various cancer cell lines. The mechanism of action primarily involves the inhibition of specific kinases that are crucial for cell signaling pathways associated with cancer proliferation.

Case Studies and Research Findings

  • Inhibition of Breast Cancer Cells :
    • A study demonstrated that compounds similar to this triazine derivative selectively inhibited the growth of triple-negative breast cancer cells (MDA-MB231). At a concentration of 10 μM, these compounds reduced cell growth by 50% or more. The sensitivity of hormone-independent cell lines was notably higher compared to hormone-dependent lines (SKBR-3 and MCF-7) .
  • Mechanistic Insights :
    • The compound's mode of action includes binding to the ATP-binding pocket of specific kinases, leading to their inhibition. This inhibition disrupts critical signaling pathways involved in cell cycle progression and survival .

Other Biological Activities

Beyond its anticancer properties, preliminary research suggests potential antimicrobial and anti-inflammatory effects. These activities are under investigation and may broaden the therapeutic applications of this compound.

Research Data Table

Activity TypeCell Line/TargetIC50 (μM)Reference
AntiproliferativeMDA-MB231 breast cancer cells<10
AntimicrobialVarious pathogensTBDOngoing
Anti-inflammatoryIn vitro assaysTBDOngoing

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multiple steps:

  • Formation of the triazine core.
  • Introduction of substituents (chlorophenyl, ethoxyphenyl, pyrrolidinyl).
  • Conversion to the hydrochloride salt for enhanced stability.

Common Reactions

The compound can undergo various chemical transformations including:

  • Oxidation : To form corresponding oxides.
  • Reduction : Modifying functional groups attached to the triazine ring.

Comparison with Similar Compounds

Key Observations :

  • Solubility : The hydrochloride salt in the target compound and analogs (e.g., ) improves aqueous solubility, critical for bioavailability.
  • Synthetic Flexibility : Position 6’s pyrrolidinyl group is conserved across analogs, suggesting its role in conformational flexibility and hydrogen bonding .

Pharmacological Activity Comparisons

Triazine derivatives are explored as allosteric modulators of FFAR1/FFAR4 receptors (implicated in metabolic disorders) and anticancer agents.

FFAR1/FFAR4 Modulation

  • Target Compound: Likely exhibits dual FFAR1/FFAR4 modulation due to structural similarity to compounds in and , which feature triazine cores with substituted phenyl groups. The 4-ethoxyphenyl group may mimic endogenous fatty acid structures, enhancing receptor binding .
  • Analog from : 1-(3-((4-Amino-6-((2-fluorophenethyl)amino)-1,3,5-triazin-2-yl)methoxy)-5-methylphenyl)pyrrolidin-2-one shows FFAR1/FFAR4 activity (IC50 < 1 µM). The target compound’s 4-chlorophenyl group may offer superior potency due to stronger electron withdrawal .

Anticancer Potential

  • Platinum(IV)/Palladium(II) Complexes: Triazine ligands like L4 (N2-(4-chlorophenyl)-N4-(pyrimidin-2-yl)-1,3,5-triazine-2,4-diamine) in form metal complexes with anticancer activity.

Physicochemical and Structural Properties

Crystal Packing and Hydrogen Bonding

  • Target Compound : Expected to form hydrogen bonds via amine groups (N–H⋯N/O) and the pyrrolidinyl nitrogen, similar to the 6-(pyridin-3-yl)-1,3,5-triazine-2,4-diamine in , which forms 1D chains via N–H⋯N interactions .
  • Analog from : Exhibits a dihedral angle of 173.16° between pyridine and triazine rings, whereas the target compound’s 4-ethoxyphenyl group may introduce torsional strain, altering crystal packing .

Solubility and Stability

  • Hydrochloride Salts : The target compound and analogs (e.g., ) exhibit enhanced solubility in polar solvents compared to free bases.
  • Thermal Stability : Chlorophenyl-substituted triazines (e.g., L4 in ) show higher thermal stability (decomposition >250°C) than methoxy-substituted analogs, likely due to stronger intermolecular interactions .

Yield Comparison :

  • Target Compound : Expected yield ~40–50%, consistent with triazine derivatives in (42.71%) and 4 (33.42%) .
  • Challenges : Steric hindrance from 4-ethoxyphenyl may reduce yields compared to smaller substituents (e.g., 4-fluorophenyl in ).

Preparation Methods

Triazine Core Formation via Cyclocondensation

The synthesis begins with the construction of the 1,3,5-triazine ring, typically achieved through cyclocondensation reactions. A widely adopted method involves the reaction of cyanoguanidine with aryl amines under acidic conditions. For instance, 4-chloroaniline and 4-ethoxyaniline are sequentially introduced to the triazine scaffold via nucleophilic aromatic substitution (NAS). The reaction proceeds in a stepwise manner, where the first amine group substitutes a chlorine atom at the 2-position, followed by the second amine at the 4-position.

Key reagents include cyanuric chloride as the triazine precursor and N,N-diisopropylethylamine (DIPEA) as a base to deprotonate the aromatic amines. The reaction is conducted in anhydrous tetrahydrofuran (THF) at −10°C to 0°C to minimize side reactions. The intermediate, 2,4-dichloro-6-(pyrrolidin-1-yl)-1,3,5-triazine , is isolated via vacuum filtration and characterized using $$ ^1H $$-NMR spectroscopy.

Introduction of the Pyrrolidin-1-yl Group

Substitution at the 6-position of the triazine ring with pyrrolidine is critical for enhancing solubility and bioactivity. This step employs a Ullmann-type coupling reaction, utilizing copper(I) iodide as a catalyst and 1,10-phenanthroline as a ligand in dimethylformamide (DMF) at 80–90°C. The reaction achieves >85% yield after 12 hours, as confirmed by high-performance liquid chromatography (HPLC).

$$
\text{2,4-Dichloro-6-(pyrrolidin-1-yl)-1,3,5-triazine} + \text{Pyrrolidine} \xrightarrow{\text{CuI, DMF}} \text{2,4-Dichloro-6-(pyrrolidin-1-yl)-1,3,5-triazine}
$$

Final Substitution and Hydrochloride Salt Formation

The final step involves substituting the remaining chlorine atoms with 4-chlorophenyl and 4-ethoxyphenyl groups. A two-stage NAS is performed:

  • 4-Chloroaniline reacts at the 2-position in the presence of DIPEA at 0°C.
  • 4-Ethoxyaniline substitutes the 4-position at room temperature.

The crude product is treated with hydrochloric acid (HCl) in ethanol to form the hydrochloride salt, which precipitates as a white crystalline solid. Recrystallization from a mixture of ethanol and dichloromethane yields the final compound with >98% purity.

Optimization of Reaction Conditions

Temperature and Catalytic Effects

The substitution reactions exhibit strong temperature dependence. For example, exceeding 0°C during the initial NAS leads to di-substitution by 4-chloroaniline, reducing yield by 30–40%. Catalytic systems also play a pivotal role: replacing CuI with palladium(II) acetate in the pyrrolidine coupling step increases yield to 92% but raises costs.

Solvent Selection

Polar aprotic solvents like DMF and THF are preferred for their ability to stabilize intermediates. However, DMF poses challenges in removal due to its high boiling point (153°C). Alternatives such as acetonitrile have been explored, though they result in slower reaction kinetics.

Purification and Analytical Characterization

Chromatographic Techniques

Purification employs a combination of flash chromatography (silica gel, ethyl acetate/hexane gradient) and preparative HPLC (C18 column, methanol/water mobile phase). These methods effectively separate byproducts such as bis(4-chlorophenyl)triazine derivatives.

Spectroscopic Validation

  • $$ ^1H $$-NMR (400 MHz, DMSO-d6) : δ 8.45 (s, 1H, triazine-H), 7.60–7.20 (m, 8H, aromatic-H), 4.10 (q, 2H, OCH2), 3.80–3.40 (m, 4H, pyrrolidine-H), 1.40 (t, 3H, CH3).
  • Mass Spectrometry (ESI-MS) : m/z 453.2 [M+H]$$^+$$.
  • X-ray Crystallography : Confirms the planar triazine core and dihedral angles between substituents (Figure 1).

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Cost (USD/g) Scalability
Stepwise NAS 78 98 120 Moderate
One-Pot Synthesis 85 95 90 High
Ullmann Coupling 92 99 150 Low

The one-pot synthesis offers superior scalability and cost-efficiency but requires precise stoichiometric control. Conversely, the Ullmann coupling method achieves the highest yield and purity, making it suitable for small-scale pharmaceutical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.